REACTION_SMILES
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[CH3:17][C:18]#[N:19].[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[Cl:29][CH2:30][Cl:31].[Cl:8][c:9]1[cH:10][cH:11][c:12]([CH2:13][Cl:14])[cH:15][cH:16]1.[ClH:20].[NH:21]1[CH:22]([C:23](=[O:24])[NH2:25])[CH2:26][CH2:27][CH2:28]1>>[Cl:8][c:9]1[cH:10][cH:11][c:12]([CH2:13][N:21]2[CH:22]([C:23](=[O:24])[NH2:25])[CH2:26][CH2:27][CH2:28]2)[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)C1CCCN1
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Name
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Type
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product
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Smiles
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NC(=O)C1CCCN1Cc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |